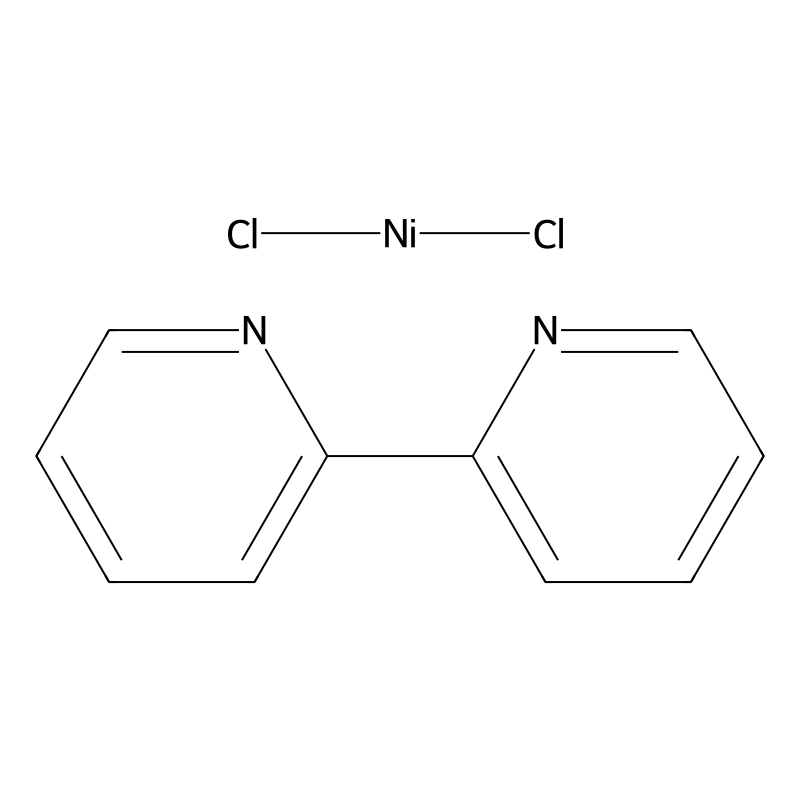

(2,2'-Bipyridine)nickel dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

NiCl2(bpy) serves as a catalyst in several organic reactions. Due to its ability to form stable five-membered rings with transition metals, it participates in:

- Hydrogenation reactions: NiCl2(bpy) paired with a reducing agent like NaBH4 facilitates the addition of hydrogen to unsaturated bonds in organic molecules [1].

- Hydrocarbon coupling reactions: The complex can catalyze the formation of carbon-carbon bonds between unsaturated hydrocarbons [2].

- Polymerization reactions: Researchers explore NiCl2(bpy) for its potential in catalyzing the formation of specific polymers [3].

[1] Applied Catalysis A: General, Nickel(II) Complexes of Substituted 2,2'-Bipyridines as Catalysts for Transfer Hydrogenation from Cyclohexene to Nitroarenes, [2] Journal of Molecular Catalysis A: Chemical, Nickel(II) complexes containing bulky N-heterocyclic carbenes and 2,2'-bipyridine: Synthesis, characterization, and catalytic activity for the Kumada-Tamao-Corriu coupling reaction, [3] Chinese Journal of Polymer Science (English Edition), Nickel(II) Complexes with 2,2'-Bipyridine Derivatives Containing Pendant Carbazole Groups: Synthesis, Characterization, and Catalytic Activity for Ethylene Polymerization,

Supramolecular Chemistry

NiCl2(bpy) is a valuable building block in supramolecular chemistry due to its ability to self-assemble into well-defined structures. Researchers utilize it for:

- Crystal engineering: The complex can be used to design and synthesize crystals with specific properties [1].

- Molecular recognition: The bipyridine ligand allows NiCl2(bpy) to selectively bind to specific molecules, facilitating the development of sensors and other functional materials [2].

[1] Crystal Engineering, Self-Assembly of Discrete and Extended Coordination Networks Based on Nickel(II) Complexes with 2,2'-Bipyridine Derivatives, [2] Inorganic Chemistry, Luminescent Nickel(II) Complexes Containing 2,2'-Bipyridine Ligands: Synthesis, Photophysical Properties, and Selective Anion Recognition,

Material Science

The unique properties of NiCl2(bpy) make it a potential candidate for various material science applications:

- Magnetism: Researchers investigate NiCl2(bpy) for its magnetic properties, aiming to develop new magnetic materials [1].

- Electrical conductivity: The complex shows promise in the development of conductive materials due to its ability to form extended networks [2].

(2,2'-Bipyridine)nickel dichloride, with the chemical formula and CAS number 22775-90-2, is a coordination compound consisting of nickel(II) coordinated to two bipyridine ligands and two chloride ions. This compound is characterized by its distinctive structure, where the nickel ion is situated between two 2,2'-bipyridine ligands, forming a stable complex. The bipyridine ligands are known for their ability to stabilize transition metals and facilitate various

- Oxidation: This compound can be oxidized to yield nickel(III) complexes.

- Reduction: It can be reduced to form nickel(0) complexes.

- Substitution: The chloride ligands can be replaced by other ligands such as phosphines or amines .

These reactions are often conducted under controlled conditions to ensure the stability of the product and to prevent unwanted side reactions. The major products formed from these reactions include various nickel complexes that serve as catalysts in further chemical transformations.

While (2,2'-Bipyridine)nickel dichloride is primarily used in synthetic applications, it also exhibits some biological activity. It has been noted for its role as a catalyst in organic synthesis reactions, including those that lead to the formation of biologically relevant compounds. Additionally, studies have indicated that nickel complexes can influence biochemical pathways, although specific pharmacological effects of this compound remain under investigation. Its solubility in organic solvents but insolubility in water suggests limited direct biological applications .

The synthesis of (2,2'-Bipyridine)nickel dichloride typically involves the reaction of 2,2'-bipyridine with nickel chloride under inert conditions to prevent oxidation. The general procedure includes:

- Dissolving nickel chloride in a suitable solvent (often methanol or dimethyl sulfoxide).

- Adding 2,2'-bipyridine to the solution.

- Conducting the reaction at low temperatures to maintain stability.

- Isolating the product through crystallization or precipitation methods.

Industrial production follows similar routes but emphasizes large-scale processing and purity control.

(2,2'-Bipyridine)nickel dichloride is widely used in various fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions such as hydrogenation and coupling reactions.

- Material Science: The compound is utilized in the synthesis of nickel nanoparticles and other nanomaterials due to its ability to facilitate size control during synthesis.

- Supramolecular Chemistry: It acts as a building block for constructing complex molecular architectures through self-assembly processes .

Research on (2,2'-Bipyridine)nickel dichloride has focused on its interactions with various substrates and ligands. The compound's ability to form stable coordination complexes allows it to participate effectively in catalytic cycles. Studies have shown that it can facilitate cycloaddition reactions and other transformations by stabilizing transition states through coordination with substrates.

Several compounds share structural similarities with (2,2'-Bipyridine)nickel dichloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| (4,4'-Dimethyl-2,2'-bipyridine)nickel dichloride | Contains methyl groups on the bipyridine ligand | Affects reactivity and stability due to steric hindrance |

| (4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine)nickel dichloride | Contains bulky tert-butyl groups | Influences catalytic properties due to increased steric bulk |

| (2,2'-Bipyridine)diiodonickel(II) | Iodine ligands instead of chloride | Alters reactivity profiles significantly compared to chloride complexes |

The uniqueness of (2,2'-Bipyridine)nickel dichloride lies in its balanced stability and reactivity profile, making it a versatile catalyst capable of engaging in multiple types of chemical transformations while forming stable complexes with various ligands .